(2,4-dimethylphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
Description
The compound "(2,4-dimethylphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone" is a benzothiazinone derivative characterized by a 1,4-benzothiazin core modified with a 4-ethoxyphenyl group at position 4, a fluorine atom at position 6, and a sulfone group (1,1-dioxido). The methanone moiety is linked to a 2,4-dimethylphenyl group, contributing to its structural complexity.
Properties
IUPAC Name |
(2,4-dimethylphenyl)-[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4S/c1-4-31-20-9-7-19(8-10-20)27-15-24(25(28)21-11-5-16(2)13-17(21)3)32(29,30)23-12-6-18(26)14-22(23)27/h5-15H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGGDVXUQGOPCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2,4-dimethylphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic compound that belongs to the benzothiazine derivative class. Its unique structure, featuring various functional groups, makes it a subject of interest in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound's IUPAC name is (2,4-dimethylphenyl)-[6-fluoro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone. The presence of the fluoro group enhances its stability and lipophilicity, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C24H20FNO4S |
| Molecular Weight | 423.48 g/mol |
| IUPAC Name | (2,4-dimethylphenyl)-[6-fluoro-4-(4-ethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone |
| CAS Number | 1114872-41-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may exert its effects through:
Enzyme Interaction : Inhibition or activation of enzymes involved in critical biological processes.
Receptor Modulation : Binding to receptors on cell surfaces or within cells to modulate their activity.
Signal Transduction Pathways : Influencing pathways that regulate cell growth, differentiation, and apoptosis.
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. For instance:
- Staphylococcus aureus : Inhibition concentration (IC50) values were recorded at low micromolar levels.
- Escherichia coli : The compound demonstrated similar potency as some standard antibiotics.
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects in various models. Key findings include:
- Inhibition of Pro-inflammatory Cytokines : Studies showed a reduction in TNF-alpha and IL-6 levels in cellular models.
- Animal Models : Inflammation induced by carrageenan in rats was significantly reduced upon administration of the compound.
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties:
- Cell Line Studies : The compound exhibited cytotoxic effects on various cancer cell lines such as MDA-MB-231 (breast cancer) and MV4;11 (leukemia), with IC50 values indicating potent activity.
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound significantly inhibited biofilm formation in Staphylococcus aureus.
- Anti-inflammatory Research : A publication in Inflammation Research reported that treatment with the compound reduced paw edema in rat models by over 50% compared to controls.
- Cancer Cell Line Evaluation : Research published in Cancer Letters indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The benzothiazinone scaffold allows for extensive modification, with substituents influencing solubility, lipophilicity, and bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Molecular Comparison of Benzothiazinone Derivatives
*Estimated based on structural analogs.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of (2,4-dimethylphenyl)[4-(4-ethoxyphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone?
- Methodology : Prioritize palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for assembling the benzothiazine core and aryl substituents. Use anhydrous solvents (e.g., THF or DMF) under inert gas to minimize side reactions. Purification via column chromatography with silica gel (hexane:EtOAc gradients) and recrystallization from ethanol can improve purity .
- Data : Similar benzothiazine derivatives achieved 60-75% yields under optimized conditions .
Q. How can structural confirmation of this compound be performed?
- Methodology : Combine X-ray crystallography (for unambiguous stereochemical assignment, as in ), high-resolution mass spectrometry (HRMS), and multinuclear NMR (¹H, ¹³C, ¹⁹F). For sulfone groups, FT-IR analysis of S=O stretching (1250-1150 cm⁻¹) is critical .
- Example : The ¹⁹F NMR signal for the 6-fluoro substituent typically appears as a singlet near -110 ppm .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology : Screen for receptor binding (e.g., GABAₐ or serotonin receptors) using radioligand displacement assays. Assess cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7). Include positive controls like diazepam for neurological targets .
- Data : Related benzothiazinones show IC₅₀ values of 1-10 µM in receptor-binding studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodology : Systematically modify substituents (e.g., ethoxy → methoxy, fluorine → chlorine) and evaluate changes in bioactivity. Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding modes to target proteins. Validate predictions with in vitro assays .
- Case Study : Substituting the 4-ethoxyphenyl group with a nitro group reduced receptor affinity by 50% in analogous compounds .
Q. How can contradictions in biological activity data between in vitro and in vivo models be resolved?
- Methodology : Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsome assays) and solubility (via shake-flask method). Use LC-MS/MS to quantify plasma concentrations in animal models. Adjust formulations (e.g., PEG-based vehicles) to enhance bioavailability .
- Example : Hydroxy groups in the scaffold may improve solubility but reduce metabolic half-life .
Q. What computational approaches are effective for predicting the compound’s interactions with cytochrome P450 enzymes?
- Methodology : Perform density functional theory (DFT) calculations to identify reactive metabolic sites. Use molecular dynamics (MD) simulations to model enzyme-substrate complexes. Validate with CYP3A4 inhibition assays .
- Data : Sulfone-containing analogs exhibit lower CYP3A4 inhibition (<20%) compared to sulfide derivatives .
Q. How can crystallographic disorder in the benzothiazine ring be addressed during X-ray analysis?
- Methodology : Collect high-resolution data (≤1.0 Å) at low temperature (100 K). Apply restraints to anisotropic displacement parameters using software like SHELXL. Compare with analogous structures (e.g., ) to refine torsional angles.
- Example : A related 1,4-benzodiazepine derivative required 10% occupancy refinement for disordered fluorine atoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
